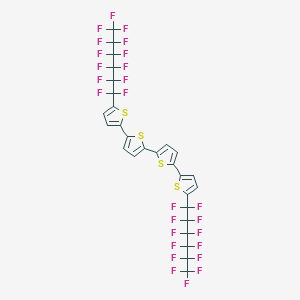

5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene

概要

説明

5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene is a conjugated organic compound that belongs to the family of polythiophenes. These compounds are known for their unique electronic properties, making them valuable in various applications such as organic electronics, photovoltaics, and sensors. The presence of tridecafluorohexyl groups enhances the compound’s solubility and stability, which is crucial for its performance in electronic devices.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene typically involves the Stille coupling reaction. This method uses 5,5’-bis(trimethylstannyl)-2,2’-bithiophene and 2,5-dibromo-3,4-difluorothiophene as starting materials. The reaction is catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride (FeCl3) to form polythiophene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine (Br2) or iodine (I2).

Common Reagents and Conditions

Oxidation: Ferric chloride (FeCl3) in anhydrous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

Oxidation: Polythiophene derivatives with enhanced conductivity.

Reduction: Reduced thiophene compounds with altered electronic properties.

Substitution: Halogenated thiophene derivatives with potential for further functionalization.

科学的研究の応用

Organic Electronics

DFH-4T has garnered attention in the field of organic electronics, particularly in the development of:

- Organic Field Effect Transistors (OFETs) : DFH-4T has been utilized as an active layer in OFETs due to its high charge carrier mobility (up to 0.64 cm²/V·s). This property is crucial for enhancing device performance in flexible electronics.

| Application | Mobility (cm²/V·s) | Device Type |

|---|---|---|

| OFETs | 0.64 | N-type |

- Organic Photovoltaics (OPVs) : The compound's ability to form stable films makes it a candidate for use in OPVs, where it can improve charge separation and transport.

Sensor Technology

DFH-4T has shown potential in sensor applications, particularly in chemical sensors where its electronic properties can be exploited for the detection of various analytes. Research indicates that the compound can be integrated into sensor devices that require high sensitivity and selectivity.

Light Emitting Diodes (LEDs)

The incorporation of DFH-4T into organic light-emitting diodes (OLEDs) has been explored due to its favorable optical properties. Studies have demonstrated that DFH-4T can enhance the efficiency of light emission when used as an emissive layer.

Synthesis and Characterization

A notable study published in Tetrahedron Letters (2018) describes a novel synthesis method for DFH-4T using supercritical carbon dioxide as a green solvent. This approach not only simplifies the purification process but also reduces environmental impact, making it more sustainable for industrial applications .

Performance in Organic Electronics

Research highlighted in Advanced Electronic Materials (2019) discusses the performance metrics of DFH-4T in OFETs, noting its superior stability under operational conditions compared to other n-type materials. The study emphasizes the importance of molecular design in achieving high mobility and thermal stability .

作用機序

The mechanism of action of 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene involves its ability to conduct electricity through π-conjugation. The tridecafluorohexyl groups enhance the compound’s solubility and stability, allowing it to form well-ordered films. These films facilitate efficient charge transport, making the compound suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.

類似化合物との比較

Similar Compounds

Poly(3-hexylthiophene) (P3HT): A widely studied polythiophene with high charge carrier mobility.

Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its excellent conductivity and stability.

Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT): Exhibits high field-effect mobility and stability.

Uniqueness

5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene stands out due to its enhanced solubility and stability provided by the tridecafluorohexyl groups. These properties make it more suitable for solution processing and integration into flexible electronic devices compared to other polythiophenes.

生物活性

5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene is a conjugated organic compound belonging to the polythiophene family. Its unique molecular structure, characterized by the presence of tridecafluorohexyl groups, enhances its electronic properties and solubility, making it suitable for applications in organic electronics, photovoltaics, and sensors. The compound is identified by its CAS number 446043-85-2 and has a molecular weight of 966.6 g/mol .

Conductive Properties and Biosensor Applications

The biological activity of this compound has been primarily investigated in the context of its conductive properties. Due to its ability to conduct electricity, it has potential applications in biosensors. These sensors can detect biological molecules or pathogens by utilizing the compound's conductivity changes in response to binding events .

Case Studies

- Environmental Impact Assessment : A study evaluating the impact of fluoropolymer manufacturing on aquatic ecosystems indicated that similar fluorinated compounds can disrupt local biota due to their persistent nature . Although direct studies on this quaterthiophene are lacking, the implications from related compounds suggest a need for caution in its use.

- Thyroid Disruption Potential : Research on related perfluoroalkyl substances (PFAS) has shown potential endocrine-disrupting effects. While no direct studies have been conducted on this specific quaterthiophene, the structural characteristics warrant further investigation into its potential hormonal effects .

Synthesis and Characterization

The synthesis of this compound typically involves Stille coupling reactions using specific precursors under controlled conditions. This method not only facilitates the formation of the desired compound but also allows for the exploration of its electronic properties through various characterization techniques such as NMR and UV-Vis spectroscopy .

Table: Properties and Applications

| Property/Characteristic | Description |

|---|---|

| CAS Number | 446043-85-2 |

| Molecular Weight | 966.6 g/mol |

| Solubility | Enhanced solubility due to tridecafluorohexyl groups |

| Potential Applications | Organic electronics, biosensors |

| Toxicity Concerns | Potential persistence and bioaccumulation |

特性

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H8F26S4/c29-17(30,19(33,34)21(37,38)23(41,42)25(45,46)27(49,50)51)15-7-5-13(57-15)11-3-1-9(55-11)10-2-4-12(56-10)14-6-8-16(58-14)18(31,32)20(35,36)22(39,40)24(43,44)26(47,48)28(52,53)54/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTYFFPSPVBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(S3)C4=CC=C(S4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H8F26S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896198 | |

| Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446043-85-2 | |

| Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of DFH-4T and how do they influence its applications in organic electronics?

A1: DFH-4T, or 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene, is an oligothiophene molecule distinguished by its two terminal perfluorohexyl chains. These chains significantly reduce the lowest unoccupied molecular orbital (LUMO) level, making DFH-4T an excellent n-type (electron-transporting) organic semiconductor [, ].

Q2: How does the film thickness of DFH-4T affect its performance in organic field-effect transistors (OFETs)?

A2: Studies show a strong correlation between DFH-4T film thickness and OFET performance. Increasing the thickness leads to a monotonic increase in room-temperature field-effect mobility, reaching up to 1 cm2·V−1·s−1 at 80 nm []. This improvement is attributed to a transition from a multilayered terrace structure in thin films to a more favorable stacked rod-like structure in thicker films, as revealed by atomic force microscopy [, ].

Q3: Why do top-contact OFET devices generally demonstrate superior performance compared to bottom-contact devices when using DFH-4T?

A3: The difference in performance stems from the growth morphology and molecular orientation of DFH-4T on the electrode surface. Top-contact configurations benefit from the more ordered, crystalline structure formed in multilayer DFH-4T films, leading to better molecular alignment with the contacts and thus improved charge transport [, ]. Conversely, bottom-contact devices often suffer from the disordered, amorphous nature of the initial DFH-4T monolayers deposited directly on the electrode, resulting in higher contact resistance and inferior performance [, , ].

Q4: Beyond OFETs, what other applications have been explored for DFH-4T in organic electronics?

A4: DFH-4T has also shown promise in organic light-emitting diodes (OLEDs). Researchers have incorporated DFH-4T as an electron transport layer, leveraging its high electron mobility to facilitate efficient charge injection into the emissive layer [, ].

Q5: Can DFH-4T be used for surface-enhanced Raman spectroscopy (SERS)?

A5: Recent research has demonstrated the potential of nanostructured DFH-4T films as SERS substrates [, ]. This application highlights the versatility of DFH-4T and its capacity to enhance analytical techniques by providing a platform for amplifying Raman signals.

Q6: How does the molecular orientation of DFH-4T at the electrode interface impact device performance?

A6: A preferred orientation of DFH-4T molecules, with their long axis perpendicular to the substrate, has been shown to significantly enhance charge transport across the semiconductor-electrode interface []. This arrangement facilitates efficient charge injection and extraction, leading to improved device performance.

Q7: Are there any strategies to improve the performance of bottom-contact OFETs using DFH-4T?

A7: Yes, treating the metal contacts with thiol self-assembled monolayers (SAMs) prior to DFH-4T deposition has proven effective in enhancing bottom-contact OFET performance []. This treatment promotes a more favorable DFH-4T growth orientation at the interface, leading to reduced contact resistance and improved charge transport properties, making it comparable to top-contact devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。